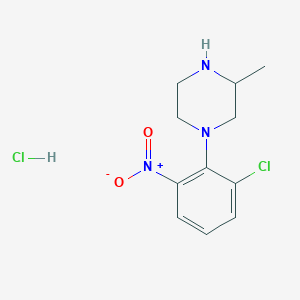![molecular formula C22H24N2O B4929968 N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.
作用机制
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to the receptor and thereby inhibiting its downstream signaling pathways. This leads to a reduction in the activity of dopamine neurons and a decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated behaviors, the modulation of synaptic plasticity, and the regulation of gene expression. It has also been shown to have effects on other neurotransmitter systems, including the serotonin and glutamate systems.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation is that it can also bind to other receptors at higher concentrations, which can lead to off-target effects.
未来方向
There are several future directions for research involving N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390. One area of interest is the role of dopamine in addiction and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the treatment of addiction. Another area of interest is the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the development of new treatments for these conditions. Finally, there is also interest in the development of new compounds that are more selective for the dopamine D1 receptor than N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.
合成方法
The synthesis of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexanone. This is then reduced to 2-amino-1-cyclohexanecarboxylic acid, which is subsequently reacted with 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone to form the final product, N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.
科学研究应用
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, and Parkinson's disease, among others.
属性
IUPAC Name |
N-[2-(3,4-dihydroisoquinolin-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(17-9-2-1-3-10-17)24-20-13-7-6-12-19(20)21-18-11-5-4-8-16(18)14-15-23-21/h4-8,11-13,17H,1-3,9-10,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSAOQCCBMZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)


![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)